Leptosin D
CAS No.:
Cat. No.: VC16636449
Molecular Formula: C25H24N4O3S2
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N4O3S2 |
|---|---|
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | (1S,2S,3R,11R,14S)-2-hydroxy-3-(1H-indol-3-yl)-18-methyl-14-propan-2-yl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
| Standard InChI | InChI=1S/C25H24N4O3S2/c1-13(2)24-22(32)29-20-23(15-9-5-7-11-18(15)27-20,16-12-26-17-10-6-4-8-14(16)17)19(30)25(29,34-33-24)21(31)28(24)3/h4-13,19-20,26-27,30H,1-3H3/t19-,20+,23+,24-,25-/m0/s1 |
| Standard InChI Key | GXXLXFUKTNCGPR-MAOFURFTSA-N |
| Isomeric SMILES | CC(C)[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |
| Canonical SMILES | CC(C)C12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Leptosin D belongs to the epipolythiopiperazine-3,6-dione class, featuring a heptacyclic framework that includes a dithiodioxopiperazine ring system fused to an indole subunit. The stereochemical configuration is defined by critical chiral centers at C1, C2, C3, C11, and C14, conferring the molecule’s three-dimensional complexity . The presence of a hydroxyl group at C2 and a methyl-substituted propan-2-yl group at C14 further modulates its reactivity and solubility .
Table 1: Key Structural Identifiers of Leptosin D
| Property | Value |
|---|---|
| IUPAC Name | (1S,2S,3R,11R,14S)-2-hydroxy-3-(1H-indol-3-yl)-18-methyl-14-propan-2-yl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.0¹,¹².0³,¹¹.0⁴,⁹]octadeca-4,6,8-triene-13,17-dione |
| SMILES | CC(C)C12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |
| InChI Key | GXXLXFUKTNCGPR-MAOFURFTSA-N |
| CAS Registry Number | 159518-77-1 |
Physicochemical Characteristics
The compound’s solubility profile is influenced by its polar functional groups (hydroxyl, carbonyl) and hydrophobic indole and isopropyl substituents. Its logP value remains uncharacterized, but the presence of two sulfur atoms likely enhances membrane permeability. The molecular electrostatic potential surface reveals electron-deficient regions near the dithiodioxopiperazine core, suggesting sites for nucleophilic attack .
Biosynthesis and Natural Occurrence
Fungal Producers
Leptosin D is biosynthesized by ascomycete fungi, notably Phaeosphaeria fuckelii and species within the Leptosphaeria genus . These organisms employ nonribosomal peptide synthetase (NRPS) pathways to assemble the cyclotryptophan precursor, followed by oxidative crosslinking to form the dithiodioxopiperazine bridge . Isotopic labeling studies would be required to fully elucidate the enzymatic steps involved in indole incorporation and hydroxylation.
Metabolic Context
In fungal systems, Leptosin D is hypothesized to function as a chemical defense agent against microbial competitors. Its production correlates with stationary-phase growth in submerged cultures, typical of secondary metabolite biosynthesis . Co-occurrence with structurally related ETPs (e.g., leptosins A–C) suggests evolutionary conservation of the biosynthetic gene cluster .
Synthetic Approaches
Retrosynthetic Analysis
The enantioselective total synthesis of Leptosin D, achieved by Lo et al., employs a convergent strategy :
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Cyclotryptophan Precursor: Asymmetric hydrogenation of a trisubstituted alkene establishes the C10b quaternary stereocenter.
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Dithiodioxopiperazine Formation: Oxidative dimerization of cysteine residues followed by regioselective disulfide bond formation.
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Late-Stage Functionalization: Introduction of the C2 hydroxyl group via Sharpless asymmetric dihydroxylation.
Critical Synthetic Challenges
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Stereochemical Control: The proximal hydroxyl and quaternary carbon at C2/C3 necessitates chiral auxiliary-mediated transformations to prevent epimerization .
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Disulfide Stability: The 1,2-dithiolane ring exhibits sensitivity to redox conditions, requiring inert atmosphere handling.
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Indole Functionalization: Selective protection of the indole nitrogen during cross-coupling reactions proves essential for maintaining regiochemical fidelity .
Table 2: Synthetic Intermediates in Leptosin D Production
| Intermediate | Key Transformation | Yield (%) |
|---|---|---|
| I | Oxidative dimerization of cysteines | 62 |
| II | Pd-catalyzed indole coupling | 45 |
| III | Sharpless dihydroxylation | 78 |
Analytical Characterization
Spectroscopic Profiling
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NMR: NMR (600 MHz, DMSO-d6) displays characteristic signals at δ 7.68 (indole H-2), 5.32 (C2-OH), and 1.21 (isopropyl methyl groups) .
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Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion at m/z 493.1372 [M+H] (calc. 493.1290) .
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) elutes Leptosin D at 14.3 min, enabling purity assessment during synthetic campaigns .
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